molecular formula C10H15NO4 B115484 (4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione CAS No. 155975-72-7

(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

Cat. No. B115484
CAS RN: 155975-72-7
M. Wt: 213.23 g/mol
InChI Key: FWPWHHUJACGNMZ-LIPLLEKLSA-N
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Description

(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione, also known as (4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione, is a useful research compound. Its molecular formula is C10H15NO4 and its molecular weight is 213.23 g/mol. The purity is usually 95%.
The exact mass of the compound (4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Lactones - Supplementary Records. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality (4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Proteasome Regulation and Cytotoxicity

Marizomib, a proteasome inhibitor with a structure closely related to the chemical compound , exhibits significant cytotoxicity and prolonged proteasome inhibition. It has a unique mechanism of action that involves irreversible proteasome binding, leading to its greater cytotoxic effects and reduced efflux compared to its analogs. This property makes marizomib a potent agent against multiple myeloma and prostate adenocarcinoma cells, suggesting the potential for similar compounds to be used in cancer therapy. The study also highlights that these compounds bypass major ATP-binding cassette (ABC)-efflux transporter mediated drug resistance, hinting at their effectiveness in overcoming multidrug resistance mechanisms during prolonged administration (Obaidat et al., 2011).

Antitumor Activity of Derivatives

Research into oxapenam derivatives, which share a core structure with the compound , demonstrates varying degrees of antitumor activity. These compounds' efficacy against tumor cell lines, including P388 and KB cells, suggests the potential for structural analogs of (4S,5R)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione to serve as antitumor agents. The study indicates that specific modifications at the C-3 position of the bicyclic structure can either enhance or reduce antitumor activity, emphasizing the importance of structural variation in medicinal chemistry (Singh & Micetich, 2003).

Structural Insights and Synthesis Approaches

Synthetic methods for creating chiral bicyclic azetidine derivatives provide insights into the chemical synthesis and structural analysis of compounds related to (4S,5R)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione. These approaches highlight the versatility and complexity of synthesizing bicyclic structures and offer potential pathways for developing new pharmaceuticals with enhanced biological activities. Structural determination through X-ray crystallography of these compounds further aids in understanding their conformation and reactivity (Barrett et al., 2002).

properties

IUPAC Name

(4S,5R)-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO4/c1-4(2)6(12)10-7(15-9(10)14)5(3)8(13)11-10/h4-7,12H,1-3H3,(H,11,13)/t5-,6?,7+,10?/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWPWHHUJACGNMZ-LIPLLEKLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(C(=O)O2)(NC1=O)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2C(C(=O)O2)(NC1=O)C(C(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50935333
Record name 3-Hydroxy-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]hept-2-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4s,5r)-1-(1-Hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]heptane-3,7-dione

CAS RN

155975-72-7, 154226-60-5
Record name Clasto-lactacystinbeta-lactone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155975727
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Hydroxy-1-(1-hydroxy-2-methylpropyl)-4-methyl-6-oxa-2-azabicyclo[3.2.0]hept-2-en-7-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50935333
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name clasto-Lactacystin β-lactone
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